molecular formula C18H19F3N4O2 B4234610 Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B4234610
M. Wt: 380.4 g/mol
InChI Key: AQWFNARQEPVVBM-UHFFFAOYSA-N
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Description

Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclo-condensation of fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride . The resulting intermediate is then subjected to further functionalization to introduce the phenyl and piperazine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, strong acids, and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions are mediated by the compound’s ability to bind to active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidines and piperazines, such as:

Uniqueness

Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-2-27-17(26)25-10-8-24(9-11-25)16-22-14(13-6-4-3-5-7-13)12-15(23-16)18(19,20)21/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWFNARQEPVVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
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Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
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Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
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Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
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Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
Reactant of Route 6
Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate

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